![molecular formula C15H23NO3S B12592597 N-[4-(Heptane-1-sulfonyl)phenyl]acetamide CAS No. 872676-39-6](/img/structure/B12592597.png)
N-[4-(Heptane-1-sulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Heptane-1-sulfonyl)phenyl]acetamide is a compound that belongs to the class of sulfonamide derivatives Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Heptane-1-sulfonyl)phenyl]acetamide typically involves the reaction of 4-aminobenzenesulfonamide with heptane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Heptane-1-sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[4-(Heptane-1-sulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(Heptane-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound can exert antimicrobial and anticancer effects. Additionally, it may interact with other molecular pathways involved in inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Methylsulfonyl)phenyl]acetamide
- N-[4-(Ethanesulfonyl)phenyl]acetamide
- N-[4-(Butanesulfonyl)phenyl]acetamide
Uniqueness
N-[4-(Heptane-1-sulfonyl)phenyl]acetamide is unique due to its longer alkyl chain, which can influence its lipophilicity and biological activity. The heptane-1-sulfonyl group may enhance the compound’s ability to interact with lipid membranes and improve its pharmacokinetic properties compared to shorter-chain analogs.
Properties
CAS No. |
872676-39-6 |
|---|---|
Molecular Formula |
C15H23NO3S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(4-heptylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C15H23NO3S/c1-3-4-5-6-7-12-20(18,19)15-10-8-14(9-11-15)16-13(2)17/h8-11H,3-7,12H2,1-2H3,(H,16,17) |
InChI Key |
XXNJSQFUMIGOAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12592524.png)
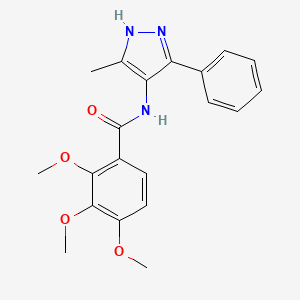
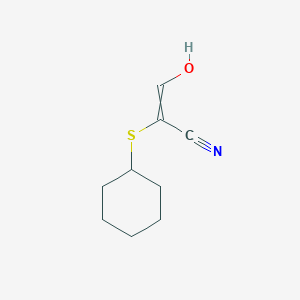
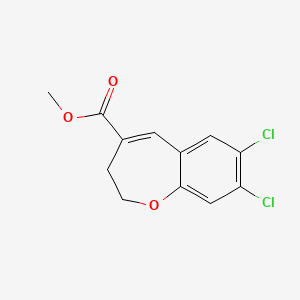
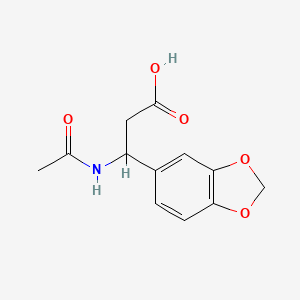

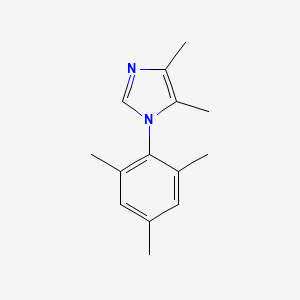
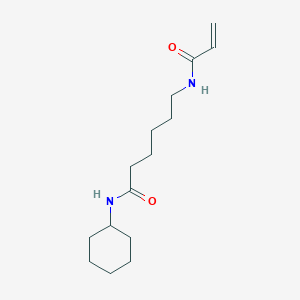
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol](/img/structure/B12592578.png)
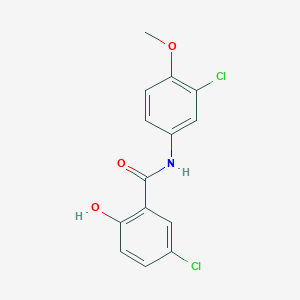
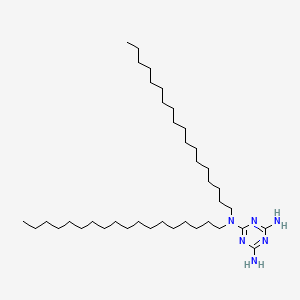

![Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12592593.png)
